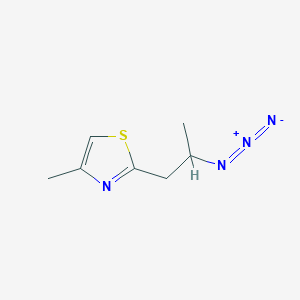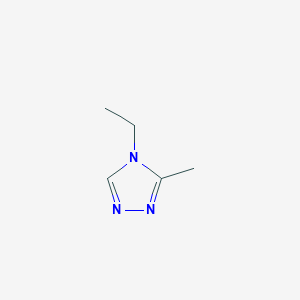![molecular formula C17H20N4OS B2839645 N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide CAS No. 1259130-50-1](/img/structure/B2839645.png)
N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide” is a complex organic compound that contains several functional groups, including an imidazo[1,5-a]pyridine ring, a sulfanyl group, a propanamide group, and a cyanocyclohexyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes have been prepared and characterized .Molecular Structure Analysis
The imidazo[1,5-a]pyridine core is a bicyclic structure with nitrogen atoms at positions 1 and 3. The sulfanyl group (-SH) is attached to the pyridine ring, and the propanamide group is attached to the sulfanyl group. The cyanocyclohexyl group is attached to the nitrogen atom of the imidazo ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazo[1,5-a]pyridine core can act as a ligand in metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and nitrile groups could influence its solubility in different solvents .Scientific Research Applications
Enzyme Inhibitors and Receptor Ligands
The imidazo[1,2-a]pyridine core is recognized for its significance in medicinal chemistry due to its versatility in acting as enzyme inhibitors and receptor ligands. Research shows progress in understanding the pharmacological properties of these compounds, which are explored for their potential therapeutic applications across a variety of diseases and conditions (Enguehard-Gueiffier & Gueiffier, 2007).
Anti-infectious Agents
The scaffold's potential extends to anti-infectious agents, where modifications to the imidazo[1,2-a]pyridine structure have led to compounds with antimicrobial, antiviral, and antifungal properties. This area of research is crucial for developing new treatments for infectious diseases, showcasing the compound's broad applicability in medicinal chemistry (Deep et al., 2016).
Organic Synthesis Applications
In the realm of organic chemistry, the imidazo[1,2-a]pyridine derivatives have been utilized in various synthetic methodologies. For example, they have been synthesized as N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields, highlighting their relevance in constructing complex molecular architectures for further scientific exploration (Ghorbani‐Vaghei & Amiri, 2014).
N-Heterocyclic Carbene Precursors
Research has also explored the imidazo[1,5-a]pyridine skeleton as a platform for generating new types of stable N-heterocyclic carbenes, showcasing the compound's utility in organometallic chemistry. These advancements contribute to the development of novel catalytic systems and processes (Alcarazo et al., 2005).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13(15(22)20-17(12-18)8-4-2-5-9-17)23-16-19-11-14-7-3-6-10-21(14)16/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQXERRDYZMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3'-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2839562.png)



![7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2839569.png)
![2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2839572.png)



![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)
![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)
